molecular formula C12H10N2O2 B13037345 2-([2,2'-Bipyridin]-6-yl)acetic acid

2-([2,2'-Bipyridin]-6-yl)acetic acid

Cat. No.: B13037345
M. Wt: 214.22 g/mol
InChI Key: AXZDEQRRIGQOPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([2,2’-Bipyridin]-6-yl)acetic acid typically involves the coupling of 2,2’-bipyridine with acetic acid derivatives. One common method is the reaction of 2,2’-bipyridine with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-([2,2’-Bipyridin]-6-yl)acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-([2,2’-Bipyridin]-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The bipyridine moiety can participate in substitution reactions, especially in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 2-([2,2’-Bipyridin]-6-yl)acetic acid primarily involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([2,2’-Bipyridin]-6-yl)acetic acid is unique due to the presence of the acetic acid moiety, which can provide additional coordination sites and influence the overall reactivity and properties of the compound. This makes it a versatile ligand in coordination chemistry and a valuable compound in various research applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(6-pyridin-2-ylpyridin-2-yl)acetic acid

InChI

InChI=1S/C12H10N2O2/c15-12(16)8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2,(H,15,16)

InChI Key

AXZDEQRRIGQOPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC(=N2)CC(=O)O

Origin of Product

United States

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